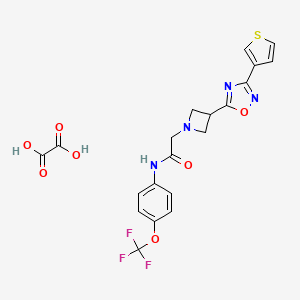
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound characterized by the presence of multiple heterocyclic rings and various functional groups. It belongs to a class of compounds often explored for their diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Here’s a general outline:
Formation of 1,3,4-Thiadiazole: : The synthesis usually starts with the formation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with an appropriate carboxylic acid or ester.
Preparation of Piperidine Derivative: : The 1,3,4-thiadiazole is then reacted with a chlorinated piperidine derivative to form the 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine core.
Pyrimidinone Formation: : Finally, this intermediate is linked with a pyrimidinone derivative through a condensation reaction involving the 2-oxoethyl bridge.
Industrial Production Methods
While specific industrial production methods can vary, they generally optimize the above steps for scalability. This involves using catalytic agents to increase yields, solvent systems that are cost-effective and easy to recycle, and reaction conditions that minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Formation of sulfoxides or sulfones on the thiadiazole ring.
Reduction: : Hydrogenation of the piperidine ring.
Substitution: : Nucleophilic substitution on the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: : Often employs hydrogen peroxide or peracids.
Reduction: : Typically involves catalytic hydrogenation with Pd/C or similar catalysts.
Substitution: : Utilizes halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates reduced piperidine derivatives.
Substitution: : Leads to a variety of substituted pyrimidinones.
Aplicaciones Científicas De Investigación
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has broad scientific research applications:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine: : Explored for therapeutic potential, particularly in diseases where similar structures have shown efficacy.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways: : Interference with cellular pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Unique Features
This compound stands out due to its combination of a 1,3,4-thiadiazole ring with a piperidine and pyrimidinone scaffold, offering a unique set of properties that are not commonly seen in similar compounds.
List of Similar Compounds
3-(2-(4-(1,2,3-Thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
2-(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Each of these has its own set of chemical and biological properties, making them useful for various scientific and industrial purposes.
That should cover the compound comprehensively. What do you think?
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-11(2)16-8-20(14(10)22)7-13(21)19-5-3-12(4-6-19)23-15-18-17-9-24-15/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUDTQSBIIFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2356314.png)

![1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2356317.png)
![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)



![N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2356329.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)
